N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}adamantane-1-carboxamide
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Overview
Description
N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}adamantane-1-carboxamide is a novel compound with the molecular formula C24H33NO3 and a molecular weight of 383.5 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}adamantane-1-carboxamide involves multiple steps, starting with the preparation of the oxane ring and the adamantane core. The key steps include:
Formation of the Oxane Ring: The oxane ring is synthesized through a series of reactions involving the methoxyphenyl group. This typically involves the use of reagents such as methoxybenzene and appropriate catalysts under controlled conditions.
Attachment of the Adamantane Core: The adamantane core is introduced through a reaction with the oxane ring, forming the desired compound. This step often requires the use of coupling agents and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of industrial-grade reagents, and implementation of purification techniques to achieve the desired product quality and quantity.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogens, nucleophiles; reactions are conducted in the presence of catalysts or under specific pH conditions to facilitate the substitution process.
Major Products Formed
Scientific Research Applications
N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}adamantane-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: The compound is investigated for its use in industrial processes, including the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to fully elucidate the exact molecular targets and mechanisms involved.
Comparison with Similar Compounds
N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}adamantane-1-carboxamide can be compared with other similar compounds, such as:
Adamantane Derivatives: Compounds with the adamantane core structure, which are known for their stability and unique chemical properties.
Oxane Ring Compounds:
Properties
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO3/c1-27-21-4-2-20(3-5-21)23(6-8-28-9-7-23)16-25-22(26)24-13-17-10-18(14-24)12-19(11-17)15-24/h2-5,17-19H,6-16H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKFJSJPYRAKEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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